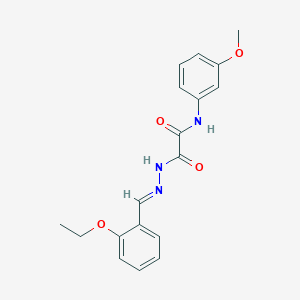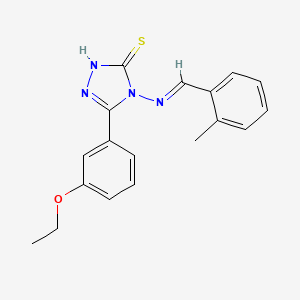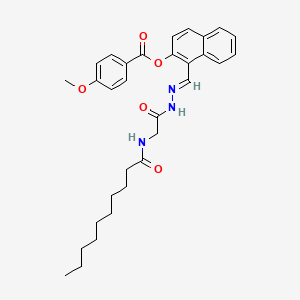![molecular formula C32H48N2O2 B12029413 N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12029413.png)
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide is a complex organic compound characterized by its unique structure, which includes a phenylmethoxyphenyl group and an octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide typically involves the reaction of 4-phenylmethoxybenzaldehyde with octadecanamide in the presence of a suitable catalyst. The reaction proceeds through a Schiff base formation, where the aldehyde group of 4-phenylmethoxybenzaldehyde reacts with the amine group of octadecanamide to form the imine linkage.
Reaction Conditions:
Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide)
Solvent: Common solvents include ethanol or methanol
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C)
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide can be compared with other similar compounds, such as:
- N-[(E)-(4-methoxyphenyl)methylideneamino]octadecanamide
- N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide
- N-[(E)-(4-fluorophenyl)methylideneamino]octadecanamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C32H48N2O2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C32H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-32(35)34-33-27-29-23-25-31(26-24-29)36-28-30-20-17-16-18-21-30/h16-18,20-21,23-27H,2-15,19,22,28H2,1H3,(H,34,35)/b33-27+ |
InChI Key |
KQYBBAZENWXTNG-MUGXBBEHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12029351.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12029362.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12029377.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029379.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12029382.png)


![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029397.png)



